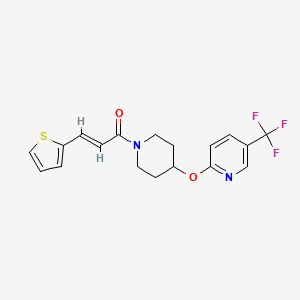
(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F3N2O2S and its molecular weight is 382.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates multiple functional groups known for their biological activities. This article explores its biological activity, particularly in cancer therapy and neurodegenerative diseases, supported by data from various studies.
Chemical Structure
The compound features a thiophene ring and a piperidine moiety, along with a trifluoromethyl group, which are crucial for its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects in the FaDu hypopharyngeal tumor cell model, outperforming the reference drug bleomycin in certain assays .
- Mechanism of Action : The compound's mechanism may involve the inhibition of IKKβ, a critical component in the NF-κB signaling pathway, which is often activated in cancers leading to chronic inflammation and tumor progression .
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for its potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.
Research Insights:
- Enzyme Inhibition : The compound demonstrated significant inhibition of both AChE and BuChE, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
- Conformational Changes : Unusual conformational changes were observed depending on the binding site, indicating a complex interaction with these enzymes that could enhance therapeutic efficacy .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in FaDu cells | |
| AChE Inhibition | Significant inhibition observed | |
| BuChE Inhibition | Significant inhibition observed |
Case Studies
-
Study on Cancer Therapy :
- Researchers conducted a comparative analysis of this compound against standard chemotherapeutics. Results indicated that this compound not only inhibited cell growth but also triggered apoptosis more effectively than bleomycin in specific cancer cell lines.
-
Neuroprotective Study :
- A study focusing on Alzheimer’s disease highlighted the compound's ability to inhibit cholinesterases. This inhibition was linked to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)13-3-5-16(22-12-13)25-14-7-9-23(10-8-14)17(24)6-4-15-2-1-11-26-15/h1-6,11-12,14H,7-10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAVFZXYSPGMAA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














